![molecular formula C7H11Cl B2944789 6-(Chloromethyl)bicyclo[3.1.0]hexane CAS No. 1314903-58-6](/img/structure/B2944789.png)

6-(Chloromethyl)bicyclo[3.1.0]hexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

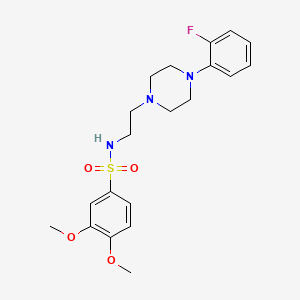

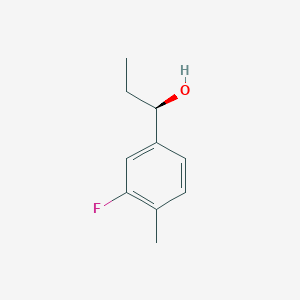

“6-(Chloromethyl)bicyclo[3.1.0]hexane” is a chemical compound with the formula C7H11Cl . It contains a total of 20 bonds, including 9 non-H bonds, and is structured with 1 three-membered ring, 1 five-membered ring, and 1 six-membered ring .

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes, such as “this compound”, can be achieved via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis

The molecular structure of “this compound” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image, also known as the skeletal formula, is the standard notation for organic molecules . The 3D chemical structure image is based on the ball-and-stick model, which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily based on the (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Scientific Research Applications

Bicyclo[3.1.0]hexane in Organic Synthesis and Drug Discovery

Bicyclo[3.1.0]hexane derivatives have been extensively researched for their potential in drug discovery and organic synthesis. These compounds serve as core structures for small molecules with diverse biological activities. For instance, bicyclo[3.1.0]hexane has been utilized as a conformationally locked analogue of nucleoside building blocks and has found applications in the synthesis of natural compounds, bioactive compounds, novel materials, and catalysts. Compounds such as Methanoproline, a naturally occurring inhibitor of proline metabolism, and components of broad-spectrum antibiotics like trovafloxacin, highlight the significance of the bicyclo[3.1.0]hexane core in medicinal chemistry (Jimeno et al., 2011).

Catalysis and Material Science

In materials science, bicyclo[3.1.0]hexane derivatives have been synthesized for their unique chemical properties and structural configurations. These compounds, such as the 6,6-dimethyl-4-trichloromethyl-3-oxa-bicyclo[3.1.0]hexan-2-one-1-carboxylic acid ethyl ester, are potential intermediates for the production of pyrethroid-type substances, demonstrating the versatility of bicyclo[3.1.0]hexane derivatives in synthesizing complex molecules with potential applications in catalysis and materials science (Böcskei et al., 1998).

Polymer Science

The application of bicyclo[3.1.0]hexane derivatives extends into polymer science through the ring opening metathesis polymerization of derivatives like 5,6-bis(chloromethyl)bicyclo[2.2.1]hepta-2-ene. This process yields polymers with unique properties, showcasing the role of bicyclo[3.1.0]hexane derivatives in developing new polymeric materials (Shahada & Feast, 1990).

Mechanism of Action

are conformationally restrained isosteres for cyclohexanes, but with no increase in molecular weight and only a modest elevation in lipophilicity . They may confer tighter binding to the target protein, more resistance to metabolism, and often provide better selectivity, resulting in less off-target effects .

The synthesis of bicyclo[3.1.0]hexanes involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . Using an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .

Properties

IUPAC Name |

6-(chloromethyl)bicyclo[3.1.0]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Cl/c8-4-7-5-2-1-3-6(5)7/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRQATARJJCRJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C2CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314903-58-6 |

Source

|

| Record name | 6-(chloromethyl)bicyclo[3.1.0]hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B2944707.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2944708.png)

![1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2944709.png)

![N-(2-methoxybenzyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2944720.png)

![3-butyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2944726.png)

![1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2944727.png)